2-Chloropyridine-5-sulfonyl chloride
Overview
Description
6-chloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity .
Mode of Action
2-Chloropyridine-5-sulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are highly reactive and often used in organic synthesis as they can easily form sulfonamides and sulfonic esters . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes it susceptible to nucleophilic attack .
Biochemical Pathways
It’s known that it can be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
As a sulfonyl chloride, it’s known to be highly reactive and can participate in various chemical reactions, leading to the formation of different compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of nucleophiles in the environment can also affect its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-chloropyridine-3-sulfonyl chloride can be synthesized through the diazotization of 3-amino-2-chloropyridine followed by substitution of the diazo group with a sulfonyl group . The reaction involves the following steps:
- Diazotization: 3-amino-2-chloropyridine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
- Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form 6-chloropyridine-3-sulfonyl chloride.
Industrial Production Methods
An industrial method for producing pyridine-3-sulfonyl chloride involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, to produce pyridine-3-sulfonyl chloride . The reaction solution is then subjected to distillation under reduced pressure to purify the product.
Chemical Reactions Analysis
Types of Reactions
6-chloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form 6-chloropyridine-3-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water and a base or acid catalyst.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
6-chloropyridine-3-sulfonic acid: Formed from hydrolysis reactions.
Scientific Research Applications
6-chloropyridine-3-sulfonyl chloride has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-pyridine-3-sulfonyl chloride
- 6-methoxy-pyridine-3-sulfonyl chloride
- 2-chloro-pyrimidine-5-sulfonyl chloride
Uniqueness
6-chloropyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its chlorine substituent at the 6-position and sulfonyl chloride group at the 3-position make it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
6-chloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZKKHONVQGXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383137 | |
Record name | 6-Chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6684-39-5 | |
Record name | 6-Chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-pyridinesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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